Lithium ionophore IV

Overview

Description

Lithium Ionophore IV is a chemical species that reversibly binds ions . It is a lipophilic variant, meaning it can be combined with lipids and is fat-soluble . It is highly selective towards Li+ ions, which significantly increases the accuracy in lithium observation and management . It is used for the determination of Li+/Na+ concentration ratios in blood serum .

Synthesis Analysis

Highly Li±selective ionophores based on 14-crown-4 derivatives were designed and synthesized . The relationship between their molecular structures and ion selectivities was investigated to obtain a highly Li±selective electrode .Molecular Structure Analysis

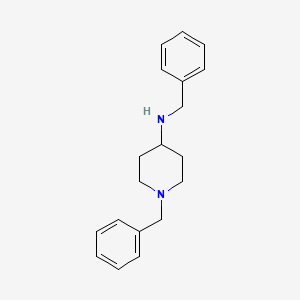

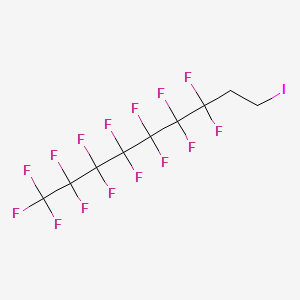

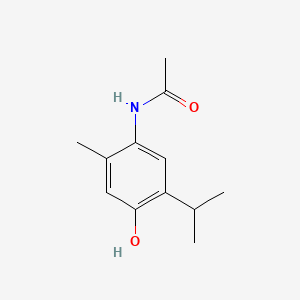

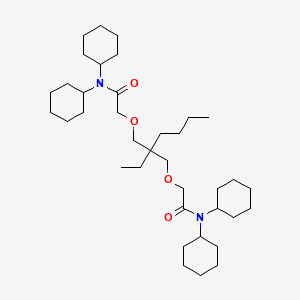

Lithium Ionophore IV has the empirical formula C37H66N2O4 . Its molecular weight is 602.93 . The molecular structure is represented by the SMILES string: CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4 .Chemical Reactions Analysis

Lithium Ionophores are known to reversibly bind ions . They are highly selective towards Li+ ions, which significantly increases the level of accuracy in lithium observation and management .Physical And Chemical Properties Analysis

Lithium Ionophore IV is a liquid . It is used for ion-selective electrodes . It has a molecular weight of 602.93 .Scientific Research Applications

Lithium Ion Sensors

Lithium ionophore IV has been integral in the development of lithium ion sensors. These sensors are crucial for detecting and monitoring lithium in environmental and clinical settings. Various methods, including ionophore-based techniques, offer differing levels of selectivity and sensitivity (Kamenica et al., 2017).

Fluorescent Chemosensor for Lithium Ion Sensing

Ionophore-based approaches have been utilized to create pH-independent fluorescent chemosensors for selective lithium ion sensing. These chemosensors are important for effectively monitoring lithium concentration in blood, which is vital for the safe administration of lithium salts used in psychiatric treatments (Citterio et al., 2007).

Bioactive Scaffolds in Periodontal Tissue Engineering

Lithium ionophores are used in bioactive scaffolds to enhance the cementogenic differentiation of periodontal ligament cells. This application is significant in periodontal tissue engineering, where lithium ions released from scaffolds activate signaling pathways crucial for tissue regeneration (Han et al., 2012).

DNAzyme-Based Lithium-Selective Imaging

In biomedical research, lithium ionophore IV has been used in DNAzyme-based lithium-selective imaging. This method allows for the visualization and comparative analysis of lithium ion accumulation in various cell types, providing insights into the cellular distribution of lithium ions (McGhee et al., 2021).

Ionophore-Based Voltammetric Ion Activity Sensing

Thin layer ion-selective multi-ionophore membranes, incorporating lithium ionophore IV, are used in cyclic voltammetry for detecting ion activity. This approach is crucial for simultaneous and selective detection of multiple ion species, including lithium, in various samples (Cuartero et al., 2016).

Lithium Extraction from Brine

Lithium ionophores are pivotal in selective lithium-ion extraction from brine sources. This process is essential for addressing the demand for lithium in various industries and for developing sustainable extraction methods (Gohil et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The detection and monitoring of lithium in environmental and clinical settings is becoming increasingly important . Ionophore-based methods have been employed extensively, with varying degrees of selectivity and sensitivity . Future research may focus on enhancing the selectivity and sensitivity of these methods .

properties

IUPAC Name |

N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPCBDWXPBIVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339711 | |

| Record name | Lithium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium ionophore IV | |

CAS RN |

108083-23-4 | |

| Record name | Lithium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108083-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.